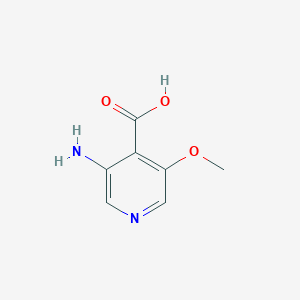

3-Amino-5-methoxyisonicotinic acid

説明

Significance in Contemporary Organic and Medicinal Chemistry

The aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a diverse range of biological targets. rsc.orgrsc.org The presence of the amino group on the pyridine (B92270) ring allows for the formation of various derivatives, making compounds like 3-Amino-5-methoxyisonicotinic acid valuable starting materials in drug discovery programs. rsc.orgresearchgate.net

The isonicotinic acid moiety, a 4-pyridinecarboxylic acid, and its derivatives have a long history in the development of pharmaceuticals, most notably with the antitubercular drug isoniazid (B1672263). derpharmachemica.comnih.gov This framework is recognized for its favorable pharmacokinetic properties and its capacity to engage in hydrogen bonding and other non-covalent interactions within biological systems. The combination of these features in this compound creates a molecule with inherent potential for the development of novel therapeutic agents.

Academic Research Landscape and Trajectories

Research interest in aminopyridine derivatives, including functionalized isonicotinic acids, is expanding globally. rsc.orgresearchgate.net A growing number of academic and industrial research groups are focused on the synthesis and biological evaluation of novel compounds derived from these scaffolds. The primary trajectory of this research lies in the exploration of their potential as inhibitors of various enzymes and as modulators of receptor activity. nih.govresearcher.life The versatility of the this compound core allows for systematic structural modifications, enabling researchers to probe structure-activity relationships (SAR) and optimize compounds for specific biological targets.

Evolution of Research Themes and Methodological Advancements

The research landscape for aminopyridine-based compounds has evolved significantly. Initial studies often focused on the fundamental synthesis and characterization of these molecules. nih.govresearchgate.net Over time, the focus has shifted towards their application in medicinal chemistry, driven by the increasing demand for novel therapeutics. researcher.life

Methodological advancements have played a crucial role in this evolution. The development of more efficient and selective synthetic methods, including multicomponent reactions and C-H functionalization techniques, has facilitated the creation of diverse libraries of aminopyridine derivatives for biological screening. nih.govresearchgate.net These advancements have accelerated the drug discovery process, allowing for the rapid identification of lead compounds with promising therapeutic potential.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H8N2O3 |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | 3-amino-5-methoxypyridine-4-carboxylic acid |

| CAS Number | 82673-73-2 |

Structure

3D Structure

特性

IUPAC Name |

3-amino-5-methoxypyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPJDBLYVHAGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513615 | |

| Record name | 3-Amino-5-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82673-73-2 | |

| Record name | 3-Amino-5-methoxypyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 82673-73-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 3 Amino 5 Methoxyisonicotinic Acid

Established Synthetic Pathways for the Core Isonicotinic Acid Scaffold

The isonicotinic acid, or pyridine-4-carboxylic acid, framework is the foundational structure upon which the synthesis of 3-Amino-5-methoxyisonicotinic acid is built. The synthesis of isonicotinic acid and its derivatives can be approached through various established methods.

Multi-Step Synthesis Approaches

Historically, the synthesis of isonicotinic acid derivatives often begins with more readily available pyridine (B92270) precursors. One common multi-step approach involves the oxidation of 4-methylpyridine (B42270) (γ-picoline). This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or nitric acid. The reaction proceeds by converting the methyl group at the 4-position of the pyridine ring into a carboxylic acid group.

Another multi-step strategy involves the ozonolysis of quinolines. This method provides a route to substituted pyridinecarboxylic acids by cleaving the benzene (B151609) ring of the quinoline (B57606) system. nih.govgoogle.com The specific substitution pattern on the resulting pyridine ring is determined by the substituents present on the starting quinoline.

Furthermore, isonicotinic acid hydrazide, a key antitubercular drug, can be synthesized from isonicotinamide (B137802) in a single step by reacting it with hydrazine (B178648) hydrate (B1144303). google.com While this produces a derivative of isonicotinic acid, it highlights the accessibility of various functionalized isonicotinic acid cores that can potentially be modified to introduce the desired amino and methoxy (B1213986) groups.

Regioselective Functionalization Strategies

The primary challenge in synthesizing this compound lies in the precise placement of the amino and methoxy groups on the isonicotinic acid scaffold. The electronic nature of the pyridine ring, with its electron-deficient character, dictates the regioselectivity of electrophilic and nucleophilic substitution reactions.

Direct C-H functionalization of pyridines is a powerful tool for introducing substituents. nih.govwikipedia.orgwikipedia.org These methods often employ transition metal catalysts to achieve high regioselectivity. For instance, rhodium-catalyzed C-H amidation has been demonstrated for the introduction of amino groups onto pyridine scaffolds. nih.gov The directing-group-free meta-C-H functionalization of pyridines represents a significant advancement, allowing for the introduction of substituents at the C3 and C5 positions, which is directly relevant to the target molecule. wikipedia.org

Another strategy involves the activation of the pyridine ring by forming N-oxides or pyridinium (B92312) salts, which can facilitate nucleophilic aromatic substitution. These activated intermediates can then react with nucleophiles to introduce substituents at specific positions.

Precursor Compounds and Starting Materials in Synthetic Schemes

The choice of starting materials and the strategic use of precursor compounds are critical in designing an efficient synthesis for this compound.

Utilization of Substituted Pyridine Carboxylic Acid Precursors

A logical approach to the synthesis of this compound would involve starting with an already substituted pyridine carboxylic acid. For example, a synthesis could commence with a di-substituted pyridine containing a halogen and a methoxy group. A hypothetical precursor could be a 3-halo-5-methoxypyridine-4-carboxylic acid. The halogen at the 3-position could then be converted to an amino group through various methods, such as nucleophilic aromatic substitution with ammonia (B1221849) or an ammonia equivalent, or through metal-catalyzed amination reactions.

The synthesis of such precursors can be challenging. One potential route could involve the synthesis of 5-substituted isophthalic acids, which could then be converted to the corresponding pyridine derivatives. google.com

Role of Related Aminopyridine Intermediates

Aminopyridines are crucial intermediates in the synthesis of many pharmaceuticals and other functional molecules. sigmaaldrich.comwikipedia.orgmasterorganicchemistry.com The synthesis of 3-aminopyridine (B143674) itself can be achieved through various methods, including the Hofmann rearrangement of nicotinamide. rsc.org

In the context of this compound synthesis, a key intermediate could be 3-aminopyridine-4-carboxylic acid. wikipedia.org The challenge then becomes the regioselective introduction of a methoxy group at the 5-position. This could potentially be achieved through electrophilic substitution on the activated aminopyridine ring, though careful control of reaction conditions would be necessary to avoid side reactions.

The following table summarizes some key precursor types and their potential role in the synthesis of this compound.

| Precursor Type | Potential Role in Synthesis |

| 4-Methylpyridine | Starting material for the isonicotinic acid core. |

| Substituted Quinolines | Precursors for substituted pyridine carboxylic acids via ozonolysis. nih.govgoogle.com |

| 3-Halo-5-methoxypyridine-4-carboxylic acid | An ideal, though potentially difficult to synthesize, precursor for direct amination. |

| 3-Aminopyridine-4-carboxylic acid | An intermediate that requires subsequent regioselective methoxylation. wikipedia.org |

| 5-Methoxypyridine-3,4-dicarboxylic acid | A potential precursor for the introduction of the amino group via Hofmann or Curtius rearrangement of a derivative. |

Novel Synthetic Route Development and Optimization

The development of novel and optimized synthetic routes for complex molecules like this compound is an ongoing area of research. Modern synthetic methodologies offer promising avenues to overcome the challenges of regioselectivity and functional group compatibility.

One promising strategy involves the application of rearrangement reactions, such as the Hofmann and Curtius rearrangements, to introduce the amino group at the 3-position. wikipedia.orgorganic-chemistry.org

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org A potential route could start with 5-methoxypyridine-3,4-dicarboxylic acid. This di-acid could be selectively converted to the 3-carboxamide, which upon treatment with bromine and a base, could undergo a Hofmann rearrangement to yield this compound.

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to a primary amine. nih.govnih.govwikipedia.org Similar to the Hofmann approach, one could start with 5-methoxyisonicotinic acid and introduce a carboxylic acid group at the 3-position. Conversion of this 3-carboxy group to an acyl azide followed by a Curtius rearrangement would lead to the desired 3-amino product. The Curtius rearrangement is known for its mild conditions and tolerance of various functional groups, making it an attractive option. nih.govnih.gov

The optimization of these routes would involve fine-tuning reaction conditions, exploring different reagents, and potentially utilizing flow chemistry to improve yield, purity, and safety. The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, would also be a key goal for optimization, leading to a more efficient and cost-effective synthesis.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a pivotal technology in organic chemistry, often leading to significant reductions in reaction times, increased yields, and cleaner product profiles compared to conventional heating methods. mdpi.comtsijournals.com This technique has been successfully applied to the synthesis of a wide array of nitrogen- and oxygen-containing heterocyclic compounds, which are structurally related to this compound. researchgate.netnih.govnih.gov

The primary advantage of microwave irradiation is its mechanism of direct heating of the solvent and reactant molecules, leading to a rapid and uniform rise in temperature throughout the reaction mixture. researchgate.net For the synthesis of substituted pyridines and related amino acid derivatives, this translates into dramatically shorter reaction times, often from hours to mere minutes, with excellent yields. nih.govnih.gov For instance, one-pot, multi-component reactions to create novel pyridine derivatives under microwave irradiation have been completed in 2–7 minutes, achieving yields of 82–94%. nih.govacs.org Similarly, the synthesis of certain isoxazole (B147169) Schiff bases, which would typically require refluxing for over three hours, was accomplished in just 30 seconds using microwave assistance, with yields increasing from a 70-81% range to 90-95%. tsijournals.com

While a specific microwave-assisted protocol for this compound is not extensively detailed in the literature, established methods for analogous structures provide a clear blueprint. A plausible approach would involve the microwave-assisted reaction of a suitable pyridine precursor with aminating and methoxylating agents. The synthesis of unnatural amino acids has been shown to be feasible in just two steps with high yields and purities using microwave irradiation. nih.gov This efficiency is critical for multi-step syntheses.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Related Heterocyclic Compounds

| Compound Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Substituted Pyridines | Conventional | 2–6 h | 69–86% | nih.gov |

| Substituted Pyridines | Microwave | 3–6 min | 78–94% | nih.gov |

| Isoxazole Schiff Bases | Conventional | >3 h | 70–81% | tsijournals.com |

| Isoxazole Schiff Bases | Microwave | 30 sec | 90–95% | tsijournals.com |

| Quinolines | Conventional | - | 62–65% | nih.gov |

| Quinolines | Microwave | 30 min | 51–99% | nih.gov |

Transition Metal-Free Cyclization and Coupling Reactions

The development of transition metal-free reactions is a significant area of research, driven by the need to reduce costs and eliminate toxic metal residues from final products, which is particularly crucial in pharmaceutical chemistry. nih.gov For a molecule like this compound, this involves forming the pyridine ring (cyclization) and introducing the functional groups (coupling) without metal catalysts.

A key challenge in pyridine synthesis is the regioselective functionalization of the ring. researchgate.net However, several metal-free strategies have been developed. A highly relevant method is the n-BuLi triggered amination of methoxy pyridines with aliphatic amines, which can be completed in as little as 10-30 minutes. jconsortium.com This suggests a viable pathway where a precursor such as 3-methoxy-isonicotinic acid or its derivative could be directly aminated at the C-3 position.

Metal-free cyclization reactions to form the core pyridine structure are also known. The Kröhnke pyridine synthesis, for example, is a versatile method that uses pyridine itself as a reagent that is not incorporated into the final product, proceeding through a Michael-like addition and ring closure. wikipedia.orgrsc.org Alternative metal-free approaches have been developed for constructing various nitrogen-containing heterocycles, such as the synthesis of 5-amino-1,2,3-triazoles from carbodiimides and diazo compounds via a nucleophilic addition/cyclization cascade. rsc.org Such strategies, involving the cyclization of acyclic precursors, could be adapted to form the substituted pyridine ring of the target molecule. These methods often rely on the intrinsic reactivity of the chosen precursors and proceed under mild conditions. rsc.orgrsc.org

Scalability and Industrial Feasibility of Synthetic Processes

The industrial production of pyridine and its simpler derivatives typically relies on gas-phase reactions of aldehydes and ketones with ammonia at high temperatures, such as in the Chichibabin synthesis. wikipedia.orgnih.govpostapplescientific.com These methods are cost-effective for producing pyridine and simple alkylpyridines (picolines) on a large scale but are not selective enough to produce complex, multi-substituted pyridines like this compound in a single process. nih.govyoutube.com Industrial synthesis would, therefore, necessitate a multi-step approach, starting from a simpler pyridine or building the ring from acyclic precursors.

The scalability of the more precise laboratory methods presents significant challenges. For example, transition metal-free amination protocols using reagents like n-BuLi are highly effective on a lab scale but pose difficulties for large-scale industrial processes due to the reagent's pyrophoric nature and the need for cryogenic temperatures. jconsortium.com Similarly, while multi-component reactions can be efficient, scaling them up requires careful optimization of reaction conditions, heat transfer, and purification processes to maintain high yields and purity.

Therefore, the industrial feasibility of producing this compound hinges on developing a robust, safe, and cost-effective multi-step synthesis. This would likely involve adapting and optimizing laboratory cyclocondensation or functionalization reactions to an industrial setting, a non-trivial task that requires significant process research and development. youtube.com

Table 2: Challenges in the Scalability of Synthesizing this compound

| Synthetic Step | Laboratory Method | Scalability Challenge | Potential Mitigation |

|---|---|---|---|

| Amination | n-BuLi triggered amination | Handling of pyrophoric n-BuLi; cryogenic conditions required. | Development of alternative, less hazardous activating agents; flow chemistry reactors for improved safety and temperature control. |

| Ring Formation | Multi-component cyclocondensation | Maintaining regioselectivity; managing exotherms; purification from side products. | Process optimization; use of continuous flow reactors; development of more selective catalysts or reaction conditions. |

| Overall Process | Multi-step synthesis | Cumulative yield reduction; increased cost of goods; solvent and waste volume. | Process intensification; telescoping reactions to reduce intermediate isolations; development of catalytic routes with high turnover numbers. |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly integral to modern synthetic chemistry, aiming to reduce environmental impact and enhance sustainability. unibo.it The synthesis of this compound can be designed with these principles at its core.

Microwave-assisted synthesis is itself considered a green chemistry tool because it drastically reduces energy consumption and reaction times. nih.govacs.org Furthermore, many of these reactions can be performed in environmentally benign solvents, such as water or ethanol (B145695), eliminating the need for hazardous organic solvents. nih.govrsc.org Some protocols have been developed to be catalyst-free, further simplifying the process and reducing waste. nih.gov

The pursuit of transition metal-free reactions aligns directly with green chemistry goals by avoiding the use of often toxic, expensive, and finite metal resources. rsc.org Designing syntheses with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is another key principle. This is often a feature of well-designed cyclization and multi-component reactions.

Looking further, inspiration can be drawn from the sustainable production of other chemicals. For instance, the synthesis of pyridine bases from renewable resources like glycerol (B35011) is an area of active research. researchgate.net Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly green alternative to traditional chemical methods, as demonstrated in the production of some amino acids. thechemicalengineer.com An eco-friendly route for producing 3,4,5-trihydroxybenzoic acid using solid-state fermentation has also been reported, showcasing the potential of biotransformation. researchgate.net Incorporating such concepts into the synthetic design for this compound could lead to more sustainable and environmentally friendly production routes.

Table 3: Application of Green Chemistry Principles in Synthetic Design

| Green Chemistry Principle | Application in Synthesis of this compound |

|---|---|

| Waste Prevention | Designing routes with high yields and selectivity to minimize by-products. |

| Atom Economy | Utilizing cyclization and multi-component reactions that incorporate a high percentage of reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Employing transition metal-free reaction pathways to avoid toxic metal catalysts and contaminants. rsc.org |

| Designing Safer Chemicals | The target molecule itself is for specific applications, but the synthetic process should avoid producing hazardous intermediates. |

| Safer Solvents and Auxiliaries | Using water or ethanol as solvents in microwave-assisted, one-pot syntheses. nih.govrsc.org |

| Design for Energy Efficiency | Applying microwave irradiation to significantly reduce reaction times and energy consumption compared to conventional heating. nih.govacs.org |

| Use of Renewable Feedstocks | Exploring synthetic precursors derived from renewable sources like glycerol or biomass. researchgate.net |

| Reduce Derivatives | Using one-pot reactions to avoid intermediate protection and deprotection steps, which add to process mass intensity. |

| Catalysis | Developing highly efficient (non-metal) catalysts that can be used in small quantities and recycled. |

Chemical Reactivity and Reaction Mechanisms of 3 Amino 5 Methoxyisonicotinic Acid

Reactivity of the Amino Group in Pyridine (B92270) Systems

The amino group at the 3-position of the pyridine ring is a key site of reactivity, influenced by the electronic properties of the heterocyclic system. The pyridine ring, being electron-deficient, generally reduces the basicity of the amino group compared to aniline. However, the amino group, in turn, acts as an activating group, increasing the electron density of the ring, particularly at the ortho and para positions.

Amination Reactions and Derivative Formation

The amino group of 3-Amino-5-methoxyisonicotinic acid is expected to undergo a variety of amination and derivative formation reactions typical of aromatic amines, albeit with reactivity modulated by the pyridine ring.

N-Acylation and N-Sulfonylation: The amino group can be readily acylated or sulfonylated using acyl halides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions typically proceed under basic conditions to neutralize the acid byproduct.

N-Alkylation: Direct alkylation of the amino group can be achieved with alkyl halides. However, overalkylation to form secondary and tertiary amines can be an issue. Reductive amination of the corresponding nitro compound is an alternative synthetic route.

Diazotization: Like other aromatic amines, the amino group can be converted to a diazonium salt upon treatment with nitrous acid (HONO), generated in situ from a nitrite (B80452) salt and a strong acid. These diazonium salts are versatile intermediates for the synthesis of a wide range of derivatives.

| Reaction Type | Reagents and Conditions | Expected Product | Reference (for analogous reactions) |

| N-Acylation | Acyl chloride, Pyridine | N-Acyl-3-amino-5-methoxyisonicotinic acid | nih.gov |

| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl-3-amino-5-methoxyisonicotinic acid | nih.gov |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-3-amino-5-methoxyisonicotinic acid | nih.gov |

| Diazotization | NaNO₂, HCl, 0-5 °C | 3-Diazonium-5-methoxyisonicotinic acid chloride | youtube.com |

Nucleophilic Reactivity and Condensation Reactions

The amino group imparts nucleophilic character to the molecule, enabling it to participate in various condensation reactions.

Imine Formation: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by acid or base and involves the reversible formation of a carbinolamine intermediate followed by dehydration.

Heterocycle Synthesis: The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a potential precursor for the synthesis of fused heterocyclic systems through intramolecular condensation or by reacting with other bifunctional reagents. For instance, reaction with β-dicarbonyl compounds could lead to the formation of pyridopyrimidine derivatives. Research on related aminopyridine derivatives has shown their utility in constructing complex heterocyclic scaffolds. nih.gov

Carboxylic Acid Moiety Transformations

The carboxylic acid group at the 4-position of the pyridine ring is a versatile handle for a variety of chemical transformations.

Esterification and Amidation Reactions

The carboxylic acid can be converted to its corresponding esters and amides, which are important derivatives in medicinal chemistry and materials science.

Esterification: Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. google.commasterorganicchemistry.com Alternatively, esterification can be achieved under milder conditions using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to an acid chloride followed by reaction with an alcohol. organic-chemistry.org

Amidation: The formation of amides can be accomplished by reacting the carboxylic acid with an amine using a coupling agent such as DCC, HOBt (1-Hydroxybenzotriazole), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govoup.comresearchgate.net Direct conversion of the carboxylic acid to the acid chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine, is also a widely used method. nih.gov

| Reaction Type | Reagents and Conditions | Expected Product | Reference (for analogous reactions) |

| Esterification | Alcohol, H⁺ (e.g., H₂SO₄) | Alkyl 3-amino-5-methoxyisonicotinate | google.commasterorganicchemistry.comgoogle.comwipo.int |

| Amidation | Amine, Coupling agent (e.g., DCC, HATU) | 3-Amino-5-methoxyisonicotinamide derivative | nih.govgoogle.comresearchgate.netnih.gov |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | 3-Amino-5-methoxyisonicotinoyl chloride | nih.gov |

Decarboxylation Pathways

The removal of the carboxylic acid group via decarboxylation can be a synthetically useful transformation. The ease of decarboxylation of pyridine carboxylic acids is highly dependent on the position of the carboxyl group and the presence of other substituents. Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are known to undergo decarboxylation more readily than isonicotinic acids (pyridine-4-carboxylic acids). cdnsciencepub.comresearchgate.net The decarboxylation of this compound would likely require forcing conditions, such as high temperatures, and may proceed via an ylide intermediate, a mechanism proposed for the decarboxylation of other picolinic acids. ingentaconnect.comresearchgate.net The presence of the electron-donating amino and methoxy (B1213986) groups might influence the stability of any charged intermediates and thus affect the reaction rate.

Reactivity of the Methoxy Group and Substituent Effects

The methoxy group donates electron density to the pyridine ring via resonance, which can activate the ring towards electrophilic substitution, although the pyridine nitrogen itself is deactivating. This activating effect would be most pronounced at the positions ortho and para to the methoxy group. However, due to the presence of the amino group, which is a stronger activating group, the directing effects in electrophilic aromatic substitution would likely be dominated by the amino group.

The methoxy group also exerts an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. This effect can influence the acidity of the carboxylic acid and the basicity of the amino group and the pyridine nitrogen. Studies on methoxy-substituted pyridines have shown that the methoxy group can decrease the basicity of the pyridine nitrogen. nih.gov

Heterocyclic Ring Reactivity and Functionalization Patterns

The reactivity of the pyridine ring in this compound is dictated by the interplay of the electron-donating amino and methoxy groups and the electron-withdrawing carboxylic acid group and ring nitrogen. The pyridine ring is generally considered electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C2, C4, and C6). However, the substituents significantly modulate this inherent reactivity.

The amino group at the 3-position and the methoxy group at the 5-position are both electron-donating groups through resonance, which increases the electron density of the pyridine ring, particularly at the ortho and para positions relative to them. This would tend to deactivate the ring towards nucleophilic attack compared to unsubstituted pyridine. Conversely, these electron-donating groups activate the ring for electrophilic aromatic substitution. However, the pyridine nitrogen is a strong deactivating group for electrophilic substitution, and the carboxylic acid group at the 4-position is also deactivating. Therefore, electrophilic substitution on the ring is generally difficult.

Functionalization of the pyridine ring is most likely to occur via nucleophilic aromatic substitution (SNAr). While the amino and methoxy groups are generally poor leaving groups, functionalization can be achieved under certain conditions. For instance, studies on 3-methoxypyridine (B1141550) have shown that nucleophilic attack can occur, leading to the substitution of the methoxy group. The regioselectivity of such reactions on 3,5-disubstituted pyridines is influenced by both electronic and steric factors. In the case of this compound, the positions ortho to the ring nitrogen (C2 and C6) are the most likely sites for nucleophilic attack. The presence of the amino and methoxy groups can direct the regioselectivity of these reactions.

Recent advances in C-H functionalization of pyridines offer potential routes for derivatization. acs.orgrsc.org These methods often employ transition metal catalysts to activate specific C-H bonds, allowing for the introduction of new functional groups. For this compound, C-H functionalization could potentially occur at the C2 or C6 positions, which are activated by the ring nitrogen.

Table 1: Predicted Reactivity at Different Positions of the Pyridine Ring

| Position | Type of Reaction | Activating/Deactivating Groups | Predicted Reactivity |

| C2 | Nucleophilic Substitution | Ring Nitrogen (activating), Amino (deactivating) | Favorable |

| C6 | Nucleophilic Substitution | Ring Nitrogen (activating), Methoxy (deactivating) | Favorable |

| C2 | Electrophilic Substitution | Ring Nitrogen (deactivating), Amino (activating) | Unfavorable |

| C6 | Electrophilic Substitution | Ring Nitrogen (deactivating), Methoxy (activating) | Unfavorable |

Acid-Base Chemistry and Tautomeric Considerations in Reaction Systems

Tautomerism is a crucial consideration for aminopyridines and their derivatives. acs.orgresearchgate.net this compound can exist in several tautomeric forms. The most significant equilibrium is likely between the amino-pyridine form and the imino-pyridone form, where a proton is transferred from the amino group to the ring nitrogen. Additionally, the carboxylic acid can exist in its protonated and deprotonated forms, leading to zwitterionic structures.

Computational studies on similar aminopyridine systems have shown that the amino form is generally the most stable tautomer in the gas phase and in non-polar solvents. acs.org However, in polar solvents, the imino and zwitterionic forms can be stabilized through hydrogen bonding and dipole-dipole interactions. The tautomeric equilibrium can significantly impact the molecule's reactivity, as the different tautomers will have different electronic distributions and steric profiles. For instance, the imino tautomer would be more susceptible to nucleophilic attack at the carbon atom of the C=N bond.

Table 2: Potential Tautomeric and Ionic Forms of this compound

| Form | Description | Key Features |

| Amino-pyridine (neutral) | All groups in their neutral form. | Aromatic pyridine ring. |

| Imino-pyridone (neutral) | Proton transferred from amino to ring nitrogen. | Non-aromatic dihydropyridine (B1217469) ring. |

| Zwitterion 1 | Carboxylate anion and pyridinium (B92312) cation. | Charged species, stabilized in polar solvents. |

| Zwitterion 2 | Carboxylate anion and protonated amino group. | Charged species, likely less stable than Zwitterion 1. |

Mechanistic Insights into Key Transformations

Due to the limited specific research on this compound, mechanistic insights must be inferred from related systems.

Esterification: The carboxylic acid group can be readily esterified under standard acidic conditions (e.g., Fischer esterification with an alcohol and a strong acid catalyst) or by conversion to an acyl chloride followed by reaction with an alcohol. The mechanism of Fischer esterification involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol, proton transfer, and elimination of water.

Amide Formation: Similar to esterification, the carboxylic acid can be converted to amides. This is typically achieved by activating the carboxylic acid with a coupling agent (e.g., DCC, EDC) to form an active ester, which then reacts with an amine. The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine nucleophile.

Nucleophilic Aromatic Substitution (SNAr): As discussed in section 3.4, the pyridine ring can undergo nucleophilic substitution. The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate called a Meisenheimer complex. wikipedia.org This step is typically the rate-determining step. Subsequent elimination of the leaving group restores the aromaticity of the ring. For this compound, if a suitable leaving group were present at the C2 or C6 position, it could be displaced by a nucleophile via this mechanism.

Reactions involving the Amino Group: The amino group can undergo a variety of reactions typical of aromatic amines. For example, it can be diazotized with nitrous acid to form a diazonium salt. This diazonium salt can then be subjected to a range of Sandmeyer-type reactions to introduce various functional groups (e.g., -OH, -CN, -halogens) at the 3-position. The mechanism of diazotization involves the formation of the nitrosonium ion (NO+) as the electrophile, which attacks the amino group.

A deeper understanding of the specific reaction mechanisms for this compound will require dedicated experimental and computational studies on this particular molecule.

Design, Synthesis, and Structural Elucidation of Derivatives and Analogues

Isonicotinic Acid Derivatives with Modified Substituents

Isonicotinic acid, or pyridine-4-carboxylic acid, serves as a foundational scaffold for a wide array of derivatives with significant biological activities. wikipedia.orgnih.gov The modification of substituents on the pyridine (B92270) ring is a key strategy to modulate the physicochemical and pharmacological properties of these compounds. nih.govresearchgate.net The synthesis of these derivatives often begins with commercially available starting materials like 4-picoline, which can be converted to isonicotinic acid through ammoxidation followed by hydrolysis of the resulting nitrile. wikipedia.org

Research has explored the synthesis of various isonicotinic acid derivatives, including hydrazides, amides, and esters. wikipedia.orgresearchgate.net For instance, isonicotinic acid hydrazide can be reacted with various aldehydes and ketones to form Schiff bases, which can then be further modified. researchgate.netresearchgate.net Additionally, the introduction of different substituents at the 2 and 6 positions of the isonicotinic acid ring has been shown to influence their anti-inflammatory profiles. nih.gov The structural elucidation of these derivatives is typically achieved through spectroscopic methods such as IR, ¹H-NMR, and mass spectrometry. researchgate.netresearchgate.netmdpi.com

| Derivative Type | Synthetic Precursor | Key Reaction | Potential Application |

| Hydrazides | Isonicotinic acid hydrazide | Condensation with carbonyls | Antimicrobial, Anti-inflammatory |

| Amides/Esters | Isonicotinic acid | Acylation/Esterification | Varied therapeutic targets |

| Substituted Pyridines | 4-Picoline | Ammoxidation, Hydrolysis | Broad biological activities |

This table summarizes common derivative types of isonicotinic acid, their synthetic origins, and general areas of application.

Beta-Amino Acid Analogues and Their Integration into Peptidic Structures

The incorporation of β-amino acids into peptide structures represents a powerful strategy in peptidomimetic design. nih.gov Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the amino and carboxyl groups, which imparts unique conformational properties and resistance to proteolytic degradation. nih.govchiroblock.com

| Property | Effect of NPAA Incorporation | Reference |

| Stability | Increased resistance to enzymatic degradation. | nih.govnih.gov |

| Potency | Can lead to enhanced biological activity. | nih.gov |

| Conformation | Influences secondary structure formation (helices, sheets). | acs.org |

| Bioavailability | Can improve absorption and distribution. | nih.gov |

This table highlights the impact of incorporating non-proteinogenic amino acids into peptide structures.

Peptoids, or oligo-N-substituted glycines, are another class of peptidomimetics that offer advantages such as ease of synthesis and enhanced proteolytic stability. nih.gov The design of peptoid-peptide hybrids, which contain both amino acid and peptoid monomers, combines the structural diversity and conformational rigidity of peptides with the favorable drug-like properties of peptoids. nih.govnih.gov These hybrids can be synthesized using a combination of solid-phase peptide synthesis and the submonomer method for peptoid assembly. mdpi.com

Macrocyclic peptoid-peptide hybrids have emerged as a particularly promising class of compounds. nih.govresearchgate.netucdavis.edu Cyclization of the backbone introduces conformational constraints, which can lead to increased affinity and selectivity for biological targets. nih.govmdpi.com For example, a macrocyclic peptoid-peptide hybrid, PPS1, was identified to specifically bind to lung cancer cells. nih.gov The structural analysis of these hybrids, often performed using X-ray crystallography and NMR spectroscopy, is crucial for understanding their three-dimensional structure and guiding rational drug design. mdpi.com

Heterocyclic Derivatives Incorporating the 3-Amino-5-methoxyisonicotinic Acid Moiety

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. They are important scaffolds in medicinal chemistry due to their ability to participate in hydrogen bonding and their metabolic stability. nih.govresearchgate.net The synthesis of triazole derivatives of isonicotinic acid often starts from isonicotinic acid hydrazide. nih.govresearchgate.net For example, reaction of the hydrazide with carbon disulfide followed by treatment with hydrazine (B178648) hydrate (B1144303) can yield a 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, which can be further functionalized. nih.govresearchgate.net "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, provides an efficient method for synthesizing 1,2,3-triazole conjugates. rsc.org

Oxadiazoles and thiadiazoles are five-membered aromatic heterocycles containing one oxygen or sulfur atom and two nitrogen atoms, respectively. mdpi.comnih.gov These rings are often used as bioisosteres for ester and amide groups. mdpi.com The synthesis of 1,3,4-oxadiazole (B1194373) derivatives of isonicotinic acid can be achieved by treating isonicotinic acid hydrazide with various reagents, such as acetic anhydride. researchgate.netresearchgate.net Similarly, thiadiazole derivatives can be prepared from thiosemicarbazide (B42300) precursors. nih.gov These heterocyclic analogues have demonstrated a broad spectrum of biological activities. nih.govekb.eg

| Heterocycle | Key Synthetic Intermediate | Common Synthetic Method |

| 1,2,4-Triazole | Isonicotinic acid hydrazide | Cyclization with hydrazine hydrate |

| 1,2,3-Triazole | Azide (B81097) and alkyne precursors | Copper-catalyzed cycloaddition |

| 1,3,4-Oxadiazole | Isonicotinic acid hydrazide | Cyclization with anhydrides |

| 1,3,4-Thiadiazole | Thiosemicarbazide derivatives | Cyclization reactions |

This table outlines the key synthetic approaches for constructing various heterocyclic derivatives of isonicotinic acid.

Isoxazole (B147169) and Pyrazole (B372694) Derivatives

The synthesis of pyrazole and isoxazole derivatives is a subject of significant interest due to the wide-ranging applications of these heterocyclic compounds. nih.gov The core structure of this compound can be chemically modified to incorporate these five-membered rings.

Design and Synthesis: The general synthetic routes to isoxazoles and pyrazoles often involve the cyclocondensation of a suitable precursor with hydroxylamine (B1172632) or hydrazine, respectively. mdpi.com For instance, the carboxylic acid or amino group on the this compound scaffold could be elaborated into a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, which are common precursors for pyrazole and isoxazole synthesis.

One established method involves the reaction of chalcone-like molecules with hydroxylamine hydrochloride and hydrazine hydrate to form the corresponding isoxazole and pyrazole rings. e-journals.in Another versatile approach is the 1,3-dipolar cycloaddition of nitrile oxides (generated in situ from oximes) with alkynes. mdpi.comnih.gov Solvothermal conditions, which involve high temperatures and pressures in a closed system, have also been employed to synthesize these heterocycles in high yields. nih.gov

The structure of the resulting compounds is typically confirmed through a combination of analytical techniques, including elemental analysis, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and mass spectrometry. nih.govresearchgate.net

Table 1: General Synthetic Strategies for Isoxazole and Pyrazole Derivatives

| Heterocycle | Key Reagents | Common Precursors | Reaction Type |

|---|---|---|---|

| Isoxazole | Hydroxylamine Hydrochloride | α,β-Unsaturated Ketones (Chalcones), 1,3-Diketones, Alkynes | Cyclocondensation, 1,3-Dipolar Cycloaddition |

| Pyrazole | Hydrazine Hydrate | α,β-Unsaturated Ketones (Chalcones), 1,3-Diketones | Cyclocondensation |

Aminophosphonic Acid Analogues and Pseudopeptides

Aminophosphonic acids are recognized as structural analogues of amino acids, where a carboxylic acid group is replaced by a phosphonic acid group (-PO₃H₂). nih.gov This substitution creates a bio-isostere that is resistant to cleavage by enzymes that typically hydrolyze phosphate (B84403) esters, making them valuable in various biological studies. nih.gov

Design and Synthesis: Analogues of this compound could be designed by replacing its carboxylic acid moiety with a phosphonic acid group. The synthesis of aminophosphonic acids can be achieved through several methods, including the Mannich-type reaction (similar to the Kabachnik–Fields reaction), which involves the condensation of an amine, a carbonyl compound (like formaldehyde), and phosphorous acid. atamanchemicals.comwikipedia.org These analogues, which incorporate the stable phosphonate (B1237965) moiety, are of interest for their potential to mimic natural phosphates or amino acids in biological systems. nih.gov

The incorporation of these aminophosphonic acid analogues into peptide chains results in pseudopeptides. This modification alters the peptide backbone's properties, influencing its structure and stability.

Aminonucleoside and Deoxynucleoside Analogues

Aminonucleosides and their deoxynucleoside counterparts are analogues of natural nucleosides. The synthesis of 3'-amino-deoxynucleosides, such as analogues of puromycin (B1679871) aminonucleoside, has been explored for its biological relevance. nih.govnih.gov

Design and Synthesis: An aminonucleoside analogue of this compound would involve covalently linking the pyridine core, likely via its amino group, to a ribose or deoxyribose sugar moiety. This would create a novel molecular structure that combines the features of the isonicotinic acid derivative with a nucleoside framework. The synthesis of such compounds, for example 3'-amino-deoxyguanosine, has been documented in the literature. nih.gov These analogues are often investigated for their potential to interact with the cellular machinery involved in nucleic acid and protein synthesis. nih.gov

Stereochemical Aspects in Derivative Design and Synthesis

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical factor in the design of biologically active compounds. The affinity of a molecule for its biological target can be highly dependent on its absolute configuration. nih.gov

When designing derivatives of this compound, particularly those with new chiral centers, the stereochemistry must be carefully considered. For example, if a side chain containing a stereocenter is added, it is often necessary to synthesize and test each enantiomer or diastereomer separately. Research on other classes of compounds has shown that one enantiomer can be significantly more active than the other, or they may even have different biological activities. nih.gov X-ray crystallography is a definitive method for confirming the absolute configuration of chiral molecules. nih.gov Therefore, the development of stereoselective synthetic methods is a crucial aspect of creating effective and specific molecular agents.

Conformational Analysis of Synthesized Analogues

The biological function of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to understand the preferred spatial arrangements of a molecule, which can be a powerful tool in peptide and drug design. nih.gov

Table 2: Methods for Conformational Analysis

| Method | Type | Information Provided |

|---|---|---|

| NMR Spectroscopy | Experimental | Provides information on through-space proximity of atoms (NOE), dihedral angles, and dynamic processes in solution. mdpi.comresearchgate.net |

| X-ray Crystallography | Experimental | Determines the precise three-dimensional structure of a molecule in its solid, crystalline state. nih.gov |

| DFT Calculations | Computational | Models the energy of different conformations to predict the most stable structures and the energetics of conformational changes. nih.gov |

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govnih.gov The goal is to determine the most energetically favorable binding mode, which is quantified by a scoring function that estimates the binding affinity (ΔG) and inhibition constant (Ki). nih.govmdpi.com Lower binding energy values indicate a more stable and likely interaction. These simulations provide insights into the specific amino acid residues that participate in the interaction through hydrogen bonds, hydrophobic interactions, or electrostatic forces. nih.govresearchgate.net

For 3-Amino-5-methoxyisonicotinic acid, specific molecular docking studies against identified biological targets are not documented in the available literature. A theoretical docking study would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant protein target to predict its binding affinity and interaction patterns.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to investigate the electronic properties of molecules from first principles. latrobe.edu.ausemanticscholar.org These methods provide detailed information about molecular structure and reactivity.

Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to study the electronic structure of many-body systems. latrobe.edu.au It is employed to optimize molecular geometries and calculate various molecular properties. semanticscholar.orgnih.gov Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comjocpr.com A smaller gap suggests the molecule is more reactive. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify sites susceptible to electrophilic or nucleophilic attack. mdpi.comgrowingscience.com

Specific DFT calculations for this compound, detailing its HOMO-LUMO gap, MEP, and other electronic descriptors, have not been found in published studies. Such calculations would provide theoretical predictions of its stability and reactive sites.

Excited State Dynamics and Photophysical Processes

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. nih.govmdpi.com This method is crucial for understanding a molecule's photophysical processes, such as its absorption and emission of light. TD-DFT calculations can predict the UV-visible absorption spectra, including maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the probability of an electronic transition. growingscience.com These studies are essential for processes like Excited-State Intramolecular Proton Transfer (ESIPT), where a proton moves within a molecule after it has been excited by light. nih.govmdpi.com

There is no available literature detailing TD-DFT studies on this compound to characterize its excited-state behavior or its potential for photophysical phenomena.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com MD simulations are used to study the conformational flexibility and dynamics of a molecule, providing insights into how its shape can change under different conditions. nih.govresearchgate.net By simulating the molecule's trajectory, researchers can identify stable conformations and understand the transitions between them. mdpi.com Root-mean-square fluctuation (RMSF) analysis from an MD simulation can reveal which parts of a molecule are more flexible than others. nih.gov

Specific MD simulations to explore the conformational landscape and dynamics of this compound have not been reported in the scientific literature. Such a study would reveal the molecule's flexibility and preferred three-dimensional structures.

Predictive Modeling for Biological Activity and Drug-Likeness (e.g., ADME prediction)

Computational tools are widely used to predict the drug-like properties of molecules, including their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. nih.govresearchgate.net These predictions are guided by rules such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to evaluate a compound's potential as an orally active drug. mdpi.commdpi.com Online tools and software can filter large libraries of compounds to identify candidates with favorable pharmacokinetic properties and low predicted toxicity. mdpi.comnih.gov

While predictive ADME models are commonly used in drug discovery, a specific, published ADME profile and drug-likeness analysis for this compound is not available. A theoretical analysis would involve submitting the molecule's structure to predictive software to generate the data presented in the table below.

Table 1: Predicted Drug-Likeness and ADME Properties for this compound (Theoretical) This table is a template representing the type of data that would be generated from predictive models. Actual values are not available from the search results.

| Property | Predicted Value | Guideline/Rule |

|---|---|---|

| Molecular Weight | Data not available | Lipinski: ≤ 500 g/mol |

| logP (Lipophilicity) | Data not available | Lipinski: ≤ 5 |

| Hydrogen Bond Donors | Data not available | Lipinski: ≤ 5 |

| Hydrogen Bond Acceptors | Data not available | Lipinski: ≤ 10 |

| Gastrointestinal Absorption | Data not available | High/Low |

| Blood-Brain Barrier Permeant | Data not available | Yes/No |

Mechanistic Computational Studies of Chemical Reactions

Computational chemistry can be used to model and elucidate the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. mdpi.com This allows for the determination of activation barriers and reaction pathways, providing a detailed understanding of how a reaction proceeds. These studies can clarify whether a reaction occurs in a single step or through multiple intermediates and can explain factors like regioselectivity and stereoselectivity. mdpi.com

No computational studies detailing the reaction mechanisms involving this compound, such as its synthesis or degradation pathways, are available in the reviewed literature.

Analytical Characterization and Methodologies in Research

Spectroscopic Techniques for Structural Confirmation and Analysis

Spectroscopy is the primary tool for elucidating the molecular structure of 3-Amino-5-methoxyisonicotinic acid. By probing the interactions of the molecule with electromagnetic radiation, chemists can map its atomic framework and confirm the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Proton NMR analysis of this compound would reveal distinct signals corresponding to each type of proton in the molecule. The aromatic region would show signals for the two protons on the pyridine (B92270) ring. Due to their different electronic environments, they would appear as distinct singlets or doublets. The methoxy (B1213986) group (-OCH₃) would produce a sharp singlet, typically in the range of 3.8-4.0 ppm. The protons of the amino group (-NH₂) would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration. The acidic proton of the carboxylic acid group (-COOH) would also present as a very broad singlet at a downfield position, often above 10 ppm.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals would be expected. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (typically >165 ppm). The five carbons of the pyridine ring would have characteristic shifts influenced by the attached substituents (amino, methoxy, and carboxyl groups). The methoxy carbon would appear as a sharp signal in the upfield region (around 55-60 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard functional group ranges and analysis of similar structures. Solvent: DMSO-d₆.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would display characteristic absorption bands confirming its structure. Key expected peaks include a broad O-H stretch from the carboxylic acid group (superimposed on C-H stretches), N-H stretching vibrations from the amino group, and a sharp, strong C=O stretching peak from the carboxylic acid.

Table 2: Characteristic IR Absorption Bands for this compound

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, often yielding a prominent protonated molecular ion [M+H]⁺. For this compound (Molecular Formula: C₇H₈N₂O₃, Molecular Weight: 168.15 g/mol ), high-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition. The ESI-MS spectrum in positive ion mode would be expected to show a strong signal at m/z 169.06, corresponding to the [M+H]⁺ ion. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of water (H₂O), carbon monoxide (CO), or the carboxyl group (COOH), which further corroborates the proposed structure.

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The pyridine ring system and its substituents (amino and methoxy groups) constitute a chromophore that is expected to absorb in the UV region. The exact absorption maxima (λ_max) would be sensitive to the solvent polarity and pH, due to potential protonation of the amino group and pyridine nitrogen, or deprotonation of the carboxylic acid.

Certain aromatic amino acids and heterocyclic compounds exhibit fluorescence, emitting light after being excited at a specific wavelength. The fluorescence properties of this compound, if present, would be characterized by its excitation and emission spectra. The fluorescence quantum yield and lifetime are key parameters that can be influenced by the molecular environment, making it a potential tool for binding studies. The presence of the electron-donating amino and methoxy groups on the pyridine ring suggests the possibility of fluorescence.

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While water is a strong absorber in IR, it produces a weak Raman signal, making Raman spectroscopy particularly useful for studying biological molecules in aqueous solutions. The Raman spectrum of this compound would show vibrations of the pyridine ring, as well as modes associated with the C-O, C-N, and C=O bonds. The symmetric vibrations and those involving non-polar bonds often give rise to strong Raman signals.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like amino acids. For this compound, a reversed-phase HPLC method would likely be employed.

Stationary Phase: A C18 (octadecylsilyl) column is a standard choice for separating moderately polar organic molecules.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be typical. The acidic modifier helps to ensure sharp peak shapes by suppressing the ionization of the carboxylic acid and protonating the basic nitrogen atoms.

Detection: A UV detector would be effective, as the pyridine ring absorbs UV light. A photodiode array (PDA) detector could be used to obtain the UV spectrum of the peak, aiding in its identification. Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity, combining separation with mass detection for definitive identification and quantification.

Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The development of high-purity certified reference materials for amino acids often relies on the combination of multiple HPLC methods to quantify any potential impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. This method is highly valued for its sensitivity and resolving power, making it ideal for assessing the purity of the compound and for monitoring the progress of chemical reactions in which it is a reactant or product.

In a typical HPLC analysis of a compound like this compound, a reversed-phase approach is commonly utilized. This involves a non-polar stationary phase, often a C18 column, and a polar mobile phase. The mobile phase composition is critical and is often a gradient mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The pH of the aqueous component is adjusted to ensure the compound is in a suitable ionization state for optimal retention and peak shape.

For the analysis of related isonicotinic acid derivatives, such as in the case of isoniazid (B1672263) and its metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been successfully employed. nih.gov In such methods, chromatographic separation on a C18 column with a gradient elution allows for the effective separation of the analytes. nih.gov Detection is then carried out using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov While specific HPLC parameters for this compound are not widely published, a similar approach would be anticipated. The following table outlines a hypothetical set of HPLC conditions that could serve as a starting point for method development.

| Parameter | Value |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm or Mass Spectrometry |

| Column Temperature | 30 °C |

This table represents a theoretical HPLC method for this compound based on common practices for similar analytes.

Thin-Layer Chromatography (TLC) in Lipophilicity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, identifying the presence of the compound in a mixture, and for preliminary purity assessment. Furthermore, TLC can be adapted to estimate the lipophilicity of a compound, a key parameter in medicinal chemistry.

For the TLC analysis of amino acids and their derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents with varying polarities. The choice of eluent is crucial for achieving good separation. For amino acids, a common eluent system is a mixture of n-butanol, acetic acid, and water. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions.

The lipophilicity of a compound can be estimated by performing TLC on a reversed-phase plate (e.g., C18-modified silica) with a mobile phase consisting of a mixture of an organic solvent and water. The Rf value obtained under these conditions can be correlated with the compound's partition coefficient (log P).

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase (Eluent) | n-Butanol : Acetic Acid : Water (4:1:1, v/v/v) |

| Visualization | UV light (254 nm) or Ninhydrin stain |

| Expected Rf | Dependent on experimental conditions |

This table outlines a general TLC method that could be adapted for the analysis of this compound.

X-ray Diffraction Analysis for Solid-State Structural Elucidation

X-ray diffraction (XRD) is a powerful, non-destructive technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformational details. Powder X-ray diffraction (PXRD) is also valuable for characterizing the bulk crystalline form of the compound and for identifying different polymorphic forms.

The process of single-crystal XRD involves growing a high-quality crystal of the compound, which is then mounted in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted X-rays are used to calculate an electron density map, from which the atomic positions can be determined.

While the specific crystal structure of this compound is not publicly available, analysis of related structures, such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, demonstrates the utility of this technique in confirming molecular connectivity and stereochemistry. For such compounds, XRD analysis reveals detailed information about the geometry of the heterocyclic ring and the conformation of its substituents.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. For this compound, this analysis provides experimental verification of its empirical formula, C₇H₈N₂O₃. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the theoretically calculated values to confirm the compound's elemental composition and purity.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 7 | 84.07 | 49.99 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 4.81 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.67 |

| Oxygen | O | 16.00 | 3 | 48.00 | 28.53 |

| Total | 168.17 | 100.00 |

This table presents the theoretical elemental composition of this compound.

Advanced Analytical Approaches for Complex Chemical Systems

In addition to the core analytical techniques, advanced methods are often employed for the comprehensive characterization of compounds like this compound, especially when they are part of complex mixtures or biological systems. These advanced approaches offer higher sensitivity, greater specificity, and more detailed structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is particularly well-suited for the analysis of polar and non-volatile compounds like this compound. It can be used for impurity profiling, metabolite identification, and quantitative analysis in complex matrices such as plasma. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation of organic molecules. One-dimensional NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms in the molecule, while two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity between atoms and to fully assign the structure of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a compound, allowing for the determination of its elemental formula. This is a powerful tool for confirming the identity of a newly synthesized compound or for identifying unknown components in a mixture.

These advanced techniques, often used in combination, provide a detailed and comprehensive analytical picture of this compound, ensuring its quality and suitability for its intended research applications.

Q & A

Q. What strategies address low yield in large-scale synthesis?

- Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and reaction conditions (temperature, solvent polarity). Employ flow chemistry for improved heat/mass transfer. Compare scalability with structurally simpler analogs (e.g., 5-methoxyisonicotinic acid) to identify bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。